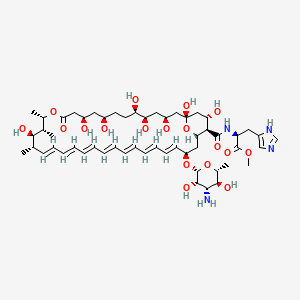![molecular formula C9H9ClN2O3 B15293972 Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate is a chemical compound with the molecular formula C9H9ClN2O3. It is a derivative of pyridine and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is particularly significant as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate typically involves the condensation reaction between ethyl oxalyl chloride and 2-amino-3-chloropyridine in the presence of a solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The industrial production process is designed to be environmentally friendly and cost-effective, ensuring the compound’s availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Edoxaban, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Edoxaban functions as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade, thereby preventing blood clot formation .
Comparaison Avec Des Composés Similaires
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate: This compound has an amino group instead of an oxo group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C9H9ClN2O3 |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H,11,12,13) |
Clé InChI |
IWPAKRXSPVNEDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=C(C=CC=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)




![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)





